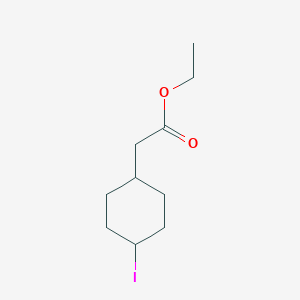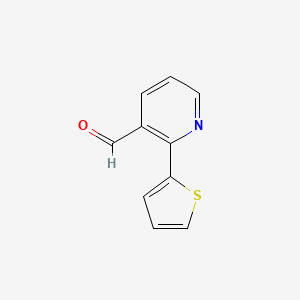
2-(Thiophen-2-yl)nicotinaldehyde
Übersicht
Beschreibung
Synthesis Analysis
Based on the modification of natural products and the active substructure splicing method, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is a two-step process. In this two-step process, 2-(thiophen-2-yl)acetic acid was first activated by converting it into 2-(thiophen-2-yl)acetyl chloride and then reacted with 2-aminothiophene-3-carbonitrile .Molecular Structure Analysis
The molecular structure of 2-(Thiophen-2-yl)nicotinaldehyde is based on structures generated from information available in ECHA’s databases . The crystal packing of I is stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis
Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds . The reaction took place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Thiophen-2-yl)nicotinaldehyde are based on the information available in ECHA’s databases . The compound exhibited moderate antioxidant activity .Wissenschaftliche Forschungsanwendungen
Fungicidal Activity
- N-(thiophen-2-yl) nicotinamide derivatives, related to 2-(thiophen-2-yl)nicotinaldehyde, have shown significant fungicidal activities. Particularly, certain compounds exhibited superior efficacy compared to commercial fungicides against cucumber downy mildew (Wu et al., 2022).
Antiviral Activity
- Research on nicotinaldehyde, a closely related compound, has explored its potential in antiviral applications. Synthesis of derivatives from nicotinaldehyde demonstrated antiviral activities against specific viruses (Attaby et al., 2007).
Synthesis of Novel Compounds
- A variety of novel compounds incorporating thiophen-2-yl groups, such as 4-(thiophen-2-yl)nicotinonitriles, have been synthesized for potential applications in diverse areas of chemistry (Hakobyan et al., 2020).
Crystal Structure Analysis
- The crystal structure of compounds derived from 2-(thiophen-2-yl)nicotinaldehyde has been studied, contributing to a deeper understanding of the molecular arrangement and interactions (Sharma et al., 2016).
Corrosion Inhibition
- Certain analogues of 2-(thiophen-2-yl)nicotinaldehyde demonstrated effective corrosion inhibition in acidic media, highlighting their potential in material science applications (Fouda et al., 2017).
Synthesis of Nicotine Analogues
- Nicotinaldehyde, similar to 2-(thiophen-2-yl)nicotinaldehyde, has been used for synthesizing nicotine and its analogues, showing its significance in organic chemistry (Bashiardes et al., 2009).
Photochromic Properties
- Research on derivatives of thiophene, like 2-(thiophen-2-yl)nicotinaldehyde, has contributed to the development of materials with photochromic properties, useful in various technological applications (Uchida et al., 1990).
Electrochemical Sensors
- Polymers derived from thiophene-related compounds have been utilized in developing electrochemical sensors, indicating the compound's potential in biosensor technology (Cha et al., 2003).
Redox Balance in Cells
- Nicotinamide nucleotide transhydrogenase, associated with nicotinaldehyde, plays a crucial role in maintaining the redox balance of cells, with implications in aging and human diseases (Zhang et al., 2017).
Supercapacitor Applications
- A novel monomer related to 2-(thiophen-2-yl)nicotinaldehyde was synthesized for supercapacitor applications, highlighting the compound's relevance in energy storage technologies (Hür et al., 2016).
Safety And Hazards
The safety and hazards of 2-(Thiophen-2-yl)nicotinaldehyde are based on the information available in ECHA’s databases . The hazard classification and labelling section shows the hazards of a substance based on the standardized system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-thiophen-2-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-8-3-1-5-11-10(8)9-4-2-6-13-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLVFHRLCUOECE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)nicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405190.png)
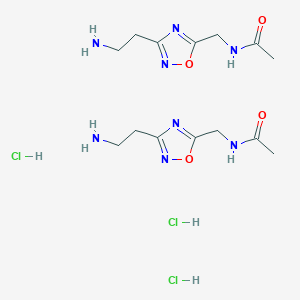
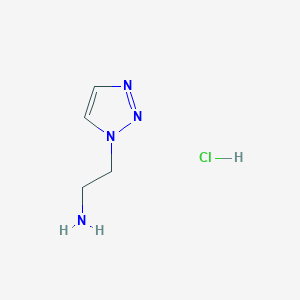
![3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride](/img/structure/B1405196.png)


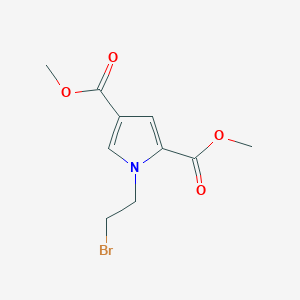
![3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene](/img/structure/B1405201.png)
![3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405202.png)
![3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405204.png)
![methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405205.png)
![3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405207.png)

